Prodigiosin 25C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prodigiosin 25C is a naturally occurring red pigment belonging to the prodiginine family. It is produced by various bacterial species, including Serratia marcescens. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prodigiosin 25C can be synthesized through a series of chemical reactions involving the condensation of pyrrole derivatives. The synthesis typically involves the following steps:

Formation of Pyrrole Derivatives: The initial step involves the synthesis of pyrrole derivatives through the reaction of aldehydes with amines.

Condensation Reaction: The pyrrole derivatives undergo a condensation reaction to form the tripyrrole structure characteristic of this compound.

Purification: The final product is purified using techniques such as column chromatography to obtain high-purity this compound

Industrial Production Methods: Industrial production of this compound primarily involves microbial fermentation. Serratia marcescens is commonly used for this purpose. The production process includes:

Fermentation: The bacteria are cultured in nutrient-rich media under controlled conditions to maximize prodigiosin production.

Extraction: The pigment is extracted from the bacterial biomass using organic solvents such as ethanol or methanol.

Purification: The extracted prodigiosin is further purified using techniques like column chromatography to achieve the desired purity

Analyse Chemischer Reaktionen

Types of Reactions: Prodigiosin 25C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce different functional groups into the prodigiosin molecule, leading to derivatives with varied activities

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Prodigiosin 25C exhibits potent anticancer activity across a variety of cancer cell lines. Key findings include:

- Mechanism of Action : Prodigiosin induces apoptosis in cancer cells through several pathways, including the modulation of apoptosis-associated proteins such as Bcl-2, Bax, and caspase-3 . It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including melanoma, breast cancer, and lung cancer .

- Efficacy : Studies report half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 2.1 µg/ml for different cancer cell lines, indicating strong cytotoxic effects with minimal toxicity to normal cells . For instance, in HeLa cells, the apoptotic rates increased significantly with higher concentrations of prodigiosin over time .

- Clinical Trials : Prodigiosin derivatives like Obatoclax have demonstrated effectiveness in treating relapsed chronic lymphocytic leukemia and small cell lung cancer in clinical settings . The compound's ability to circumvent multidrug resistance mechanisms further enhances its therapeutic potential .

Immunosuppressive Applications

This compound has shown promise as an immunosuppressive agent:

- T Cell Proliferation Inhibition : Research indicates that prodigiosin effectively inhibits T cell activation and proliferation, comparable to established immunosuppressants like FK506 . This property is particularly valuable in transplant medicine to prevent organ rejection.

- Safety Profile : Prodigiosin has a favorable safety profile with low toxicity levels when administered at therapeutic doses. Its immunosuppressive effects are attributed to the inhibition of pathways such as mTOR and COX-2 .

Environmental Applications

The environmental implications of prodigiosin are also noteworthy:

- Antimicrobial Activity : Prodigiosin exhibits antibacterial and antifungal properties, making it a candidate for biocontrol agents against harmful algal blooms and pathogenic microorganisms in aquatic environments .

- Sustainable Alternatives : As a natural pigment, prodigiosin can serve as an eco-friendly alternative to synthetic dyes in food and cosmetic industries, reducing reliance on harmful chemicals .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of prodigiosin 25C involves several pathways:

Induction of Reactive Oxygen Species (ROS): this compound induces the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Lipid Peroxidation: The compound promotes lipid peroxidation, disrupting cellular membranes and leading to cell death.

Inhibition of Cell Cycle: this compound inhibits the cell cycle, preventing the proliferation of harmful cells.

Immunomodulation: It modulates the immune response by affecting the activity of T cells and other immune cells.

Vergleich Mit ähnlichen Verbindungen

Prodigiosin 25C is part of the prodiginine family, which includes several similar compounds:

Undecylprodigiosin: Similar to this compound but with a longer alkyl chain, leading to different solubility and biological properties.

Cycloprodigiosin: A cyclic derivative with enhanced stability and distinct biological activities.

Methacycloprodigiosin: Another cyclic derivative with unique properties compared to this compound.

Uniqueness of this compound: this compound stands out due to its potent anticancer and immunosuppressive properties, making it a valuable compound for medical research and potential therapeutic applications .

Biologische Aktivität

Prodigiosin 25C is a member of the prodigiosin family, a group of red pigments produced by various microorganisms, particularly Serratia marcescens. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antifungal, and immunosuppressive properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

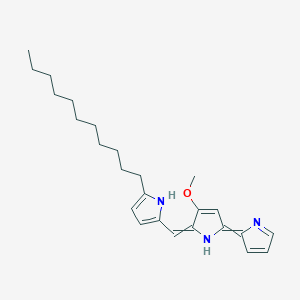

This compound is characterized by a linear tripyrrole structure. Its chemical formula is C20H26N4O, and it exhibits a high hydrophobic character, which can limit its bioavailability. The compound's properties make it a candidate for various biomedical applications, although its delivery systems are still under exploration to enhance its efficacy.

Anticancer Activity

This compound has shown promising results in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A-431 (skin cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µg/ml) | Treatment Duration (h) | % Cell Viability |

|---|---|---|---|

| HeLa | 0.5 | 24 | 85 |

| HeLa | 1.0 | 48 | 72 |

| A-431 | 2.0 | 72 | 60 |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain strains has been reported as low as 3.9 µg/ml.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 10.0 |

Immunosuppressive Effects

Research indicates that this compound can suppress cytotoxic T cell activity both in vitro and in vivo. This property may have implications for therapeutic applications in autoimmune diseases or transplant rejection scenarios.

Other Biological Activities

Prodigiosin has also been studied for its antifungal and algicidal properties. It has shown efficacy against pathogenic fungi like Candida albicans and has been explored for its potential in controlling harmful algal blooms.

Case Study: Anticancer Efficacy in Mice Models

A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size compared to control groups treated with saline. The study highlighted the compound's ability to enhance the immune response against tumor cells while minimizing side effects typically associated with chemotherapy.

Case Study: Wound Healing Properties

In another case study, Prodigiosin was applied topically on wounds infected with Staphylococcus aureus. Results indicated accelerated healing times and reduced bacterial load at the wound site, suggesting its potential as a wound healing agent.

Eigenschaften

CAS-Nummer |

14960-80-6 |

|---|---|

Molekularformel |

C25H35N3O |

Molekulargewicht |

393.6 g/mol |

IUPAC-Name |

(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+ |

InChI-Schlüssel |

HIYSWASSDOXZLC-HKOYGPOVSA-N |

SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |

Isomerische SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC |

Kanonische SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.